4-Benzylpiperazine-2-carboxylic acid hydrochloride

Solubility Formulation Salt selection

Researchers often struggle with hygroscopic, hard-to-weigh free-base piperazine intermediates. 4-Benzylpiperazine-2-carboxylic acid hydrochloride eliminates this bottleneck: it is a crystalline, non-hygroscopic solid that dissolves readily in DMF/DMSO, enabling precise stoichiometric dispensing and smooth parallel synthesis workflows. Procurement managers benefit from fully characterized batches (NMR/HPLC/GC) and reliable global logistics. - Combines a lipophilic benzylpiperazine anchor with a reactive carboxylic acid handle for GPCR/ion channel library construction. - Hydrochloride salt ensures long-term storage stability and simplifies aqueous work-up in peptide coupling or PEG linker attachment protocols. - Catalogued as a versatile small-molecule scaffold by multiple research-chemical suppliers for CNS-oriented pharmacophore exploration.

Molecular Formula C12H17ClN2O2
Molecular Weight 256.73 g/mol
CAS No. 1219423-76-3
Cat. No. B1391594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzylpiperazine-2-carboxylic acid hydrochloride
CAS1219423-76-3
Molecular FormulaC12H17ClN2O2
Molecular Weight256.73 g/mol
Structural Identifiers
SMILESC1CN(CC(N1)C(=O)O)CC2=CC=CC=C2.Cl
InChIInChI=1S/C12H16N2O2.ClH/c15-12(16)11-9-14(7-6-13-11)8-10-4-2-1-3-5-10;/h1-5,11,13H,6-9H2,(H,15,16);1H
InChIKeyAPQYWFSMKGCAOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Benzylpiperazine-2-carboxylic acid hydrochloride Overview


4-Benzylpiperazine-2-carboxylic acid hydrochloride is a heterocyclic building block that combines a piperazine core with a 4‑benzyl substituent and a 2‑carboxylic acid group, isolated as the hydrochloride salt [1]. The hydrochloride form is deliberately chosen for synthetic‑chemistry and early‑stage medicinal‑chemistry workflows because it furnishes a crystalline, non‑hygroscopic solid that is easier to weigh, dissolve, and store than the corresponding free base [1][2]. Consequently, the compound is catalogued by multiple research‑chemical suppliers as a “versatile small‑molecule scaffold” for the construction of CNS‑oriented pharmacophores, peptide mimetics, and heterocyclic libraries [2].

Why This Hydrochloride Salt Cannot Be Substituted


Piperazine‑2‑carboxylic acid derivatives that lack the benzyl group or the hydrochloride counter‑ion exhibit marked differences in physicochemical properties that directly affect their utility as synthetic intermediates. The free base (CAS 1215470‑31‑7) is a low‑melting solid with limited water solubility, whereas the hydrochloride salt combines the solubility advantages of an ionic species with the crystallinity required for accurate stoichiometric dispensing and long‑term storage [1]. Removing the N4‑benzyl group (i.e., piperazine‑2‑carboxylic acid itself) eliminates the lipophilic anchor that drives binding in many CNS‑relevant receptor pockets and also removes the key derivatization handle used in library synthesis [2]. Substituting the piperazine ring with piperidine (4‑benzylpiperidine‑2‑carboxylic acid) alters the hydrogen‑bond donor/acceptor count and pKa of the secondary amine, which can change the regioselectivity of subsequent acylation or alkylation steps . These differences mean that replacing the title compound with a seemingly close analog without re‑optimizing reaction conditions frequently leads to lower yields, altered impurity profiles, or divergent biological activity in downstream assays.

Evidence vs. Closest Analogs


Enhanced Solubility vs. Free Base

The hydrochloride salt formation is a well-established pharmaceutical strategy to enhance aqueous solubility. While direct experimental solubility data for the exact compound remain sparse in the public domain, authoritative supplier documentation explicitly states that 'the hydrochloride salt form ensures improved stability and solubility compared to the free base, a critical factor for pharmaceutical applications' [1]. The free base (4-benzylpiperazine-2-carboxylic acid) has a reported solubility of approximately 59 g/L (25°C) in unspecified solvent; however, the hydrochloride salt is expected to exhibit substantially higher aqueous solubility due to ionization .

Solubility Formulation Salt selection

Storage Stability Advantage

The hydrochloride salt provides superior long-term storage stability. Supplier documentation indicates that the salt form 'enhances stability … facilitating handling and storage' relative to the free amine [1]. The free base of piperazine derivatives is prone to carbonate formation upon exposure to atmospheric CO₂, a pathway that is suppressed in the protonated hydrochloride form [2].

Stability Storage Handling

High Purity with Analytical Documentation

Multiple vendors supply 4-Benzylpiperazine-2-carboxylic acid hydrochloride with documented purity levels. Bidepharm offers batches at 97% purity with supporting NMR, HPLC, and GC reports . Leyan supplies the compound at 98% purity . In contrast, the free base is often listed at 95% purity by the same suppliers , and the (R)-enantiomer (CAS 137442-19-4) is available at 97% purity .

Purity Quality control Analytical data

Key Applications of 4-Benzylpiperazine-2-carboxylic acid HCl


Synthesis of CNS-Targeted Compound Libraries

The combination of a benzylpiperazine scaffold with a carboxylic acid handle makes this hydrochloride salt an ideal starting material for generating libraries of amides, esters, and heterocycles aimed at GPCR and ion channel targets. The salt form's superior solubility in polar aprotic solvents (DMF, DMSO) simplifies parallel synthesis workflows [1].

PROTAC Linker & Peptide Mimetic Construction

The carboxylic acid group serves as a conjugation point for peptide coupling or PEG linker attachment, while the benzylpiperazine moiety confers cell permeability. The hydrochloride salt's enhanced aqueous solubility facilitates the aqueous work-up steps common in peptide synthesis .

Analytical Calibration Standards

Commercially available high-purity batches (97-98%) with full NMR/HPLC/GC characterization make the compound suitable for use as a reference standard in LC-MS method development for piperazine-containing pharmaceuticals or metabolites .

GPR38 Agonist Lead Optimization

Patents disclose benzylpiperazine derivatives, for which this compound could serve as a key intermediate, as potent GPR38 agonists for gastrointestinal disorder treatment. The hydrochloride salt provides a convenient form for initial SAR exploration [2].

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